molecular formula C9H13N5O2 B2823012 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine CAS No. 450344-84-0

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine

Cat. No.: B2823012
CAS No.: 450344-84-0
M. Wt: 223.236
InChI Key: LSYCSEWHAADANS-UHFFFAOYSA-N
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Description

4-N-Cyclopentyl-5-nitropyrimidine-4,6-diamine (CAS: 450344-84-0) is a pyrimidine derivative with the molecular formula C₉H₁₃N₅O₂ and a molecular weight of 223.23 g/mol . Its structure features a nitropyrimidine core substituted at the 4-position with a cyclopentyl group and amino groups at positions 4 and 4. This compound is synthesized via nucleophilic aromatic substitution reactions involving cyclopentylamine and 4,6-dichloro-5-nitropyrimidine precursors under controlled conditions .

Properties

IUPAC Name

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c10-8-7(14(15)16)9(12-5-11-8)13-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYCSEWHAADANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the cyclopentyl group. One common method involves the following steps:

    Nitration: The pyrimidine precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Cyclopentylation: The nitrated intermediate is then reacted with cyclopentylamine under basic conditions to introduce the cyclopentyl group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups at the 4 and 6 positions can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Reduction: 4-N-cyclopentyl-5-aminopyrimidine-4,6-diamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with target proteins, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine with analogous pyrimidine derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclopentyl (C4), NH₂ (C4, C6), NO₂ (C5) C₉H₁₃N₅O₂ 223.23 Synthetic intermediate for purine analogs
N4-(3,4-Dimethylphenyl)-2-(4-ethylpiperazinyl)-5-nitropyrimidine-4,6-diamine 3,4-Dimethylphenyl (C4), 4-ethylpiperazinyl (C2) C₁₈H₂₄N₈O₂ 408.44 Potential CNS activity due to piperazine moiety
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine Phenyl (C4, C6), NO₂ (C5) C₁₆H₁₃N₅O₂ 307.31 Antimicrobial agent; structural rigidity
N4-(sec-Butyl)-5-nitropyrimidine-4,6-diamine sec-Butyl (C4), NH₂ (C4, C6), NO₂ (C5) C₈H₁₃N₅O₂ 211.22 Unspecified bioactivity; simple alkyl chain
N4,N6-Dicyclopentyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine Cyclopentyl (C4, C6), SCH₃ (C2), NO₂ (C5) C₁₄H₂₀N₆O₂S 336.42 GABA-B receptor modulator candidate

Structural and Functional Insights

  • In contrast, the diphenyl groups in the N,N′-diphenyl analog () increase steric hindrance, which may reduce metabolic degradation . Piperazine and piperidine derivatives (e.g., ) introduce basic nitrogen atoms, favoring solubility in acidic environments and interactions with biological targets like neurotransmitter receptors .
  • Synthetic Utility :
    • The target compound serves as a precursor for 6,8,9-trisubstituted purine analogs, where cyclopentylamine substitution enables regioselective reactions .
  • Biological Activity :
    • Pyrimidines with nitro groups (e.g., ) exhibit antimicrobial properties, though activity varies with substituent electronic profiles . The methylthio group in ’s compound enhances binding to GABA-B receptors, a feature absent in the target compound .

Biological Activity

4-N-Cyclopentyl-5-nitropyrimidine-4,6-diamine is a synthetic compound with significant potential in medicinal chemistry, particularly as an enzyme inhibitor and a therapeutic agent in oncology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14N6O2
  • IUPAC Name : this compound
  • Key Functional Groups : Nitro group at the 5-position, amino groups at the 4 and 6 positions, and a cyclopentyl group at the 4-position.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The nitro group can participate in redox reactions, while the amino groups can form hydrogen bonds with target proteins, which may alter their activity and function. This compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Inhibition of Enzymes

Research indicates that derivatives of 5-nitropyrimidines exhibit inhibitory effects on various enzymes involved in cancer cell proliferation. For instance, studies have reported that compounds similar to this compound can inhibit CDK1 and CDK2 with GI50 values ranging from 3.1 to 7.2 μM, suggesting potential applications in cancer therapy .

Antiproliferative Effects

In vitro studies have demonstrated that this compound can inhibit the growth of human cancer cell lines without inducing apoptosis. This characteristic makes it a candidate for further development as an anticancer agent targeting specific pathways involved in tumor growth .

Case Studies

  • Inhibition Studies : A series of experiments were conducted to evaluate the inhibitory effects of this compound on CDK activity. The results indicated that the compound effectively reduced kinase activity in a dose-dependent manner, supporting its role as a potential therapeutic agent in cancer treatment.
  • Cell Line Experiments : The compound was tested on various human cancer cell lines. The findings revealed significant reductions in cell viability at concentrations consistent with its GI50 values, reinforcing its potential as an anticancer drug.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundNitro group, cyclopentyl groupCDK inhibition, antiproliferative
4-N-Cyclopentyl-5-aminopyrimidine-4,6-diamineAmino group instead of nitroSimilar inhibitory profile
4-N-Cyclopentyl-5-chloropyrimidine-4,6-diamineChloride instead of nitroVaries; less studied

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions. Key parameters include temperature (e.g., 60–80°C for nitro group retention), solvent choice (polar aprotic solvents like DMF or acetonitrile), and reaction time (monitored via thin-layer chromatography). For example, substituting cyclopentylamine at the 4-position requires careful pH control to avoid over-nitration. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >85% purity. Reaction progress is validated using 1^1H NMR and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Assigns cyclopentyl proton environments (δ 1.5–2.1 ppm) and aromatic pyrimidine protons (δ 8.2–8.5 ppm).
  • IR Spectroscopy : Confirms nitro group presence (asymmetric stretch at ~1520 cm1^{-1}, symmetric at ~1350 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 294.1234 for C13_{13}H18_{18}N5_5O2_2).
  • HPLC-PDA : Assesses purity (>95% at 254 nm, C18 column, acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for structurally analogous 5-nitropyrimidine-4,6-diamines?

  • Methodological Answer : Analogues exhibit antiviral (e.g., inhibition of RNA polymerase) and anticancer activity (IC50_{50} <10 μM in HeLa cells). Bioassays should include:

  • MTT/Proliferation Assays : Dose-response curves (1–100 μM) with positive controls (e.g., doxorubicin).
  • Enzyme Inhibition Studies : Kinetic analysis (e.g., Michaelis-Menten plots) for target validation.
  • Molecular Docking : Preliminary binding affinity assessments (AutoDock Vina) against validated targets like MGMT .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • DFT Calculations (Gaussian16) : Model transition states (e.g., B3LYP/6-31G(d)) to predict activation energies for nitro group retention versus displacement.
  • Solvent Effect Modeling : COSMO-RS simulations optimize solvent polarity (e.g., acetonitrile vs. DMSO) to stabilize intermediates.
  • Reaction Kinetics : Eyring plots derived from temperature-dependent experiments validate computational barriers .

Q. What strategies resolve contradictions in biological activity data between structurally similar derivatives (e.g., 5f vs. 5j in )?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects (e.g., electron-withdrawing 4-chlorobenzyl vs. electron-donating 4-methoxy groups) on bioactivity.
  • Crystallography : Resolve 3D structures (X-ray) to identify steric clashes or hydrogen-bonding differences.
  • Metabolic Stability Assays : LC-MS/MS quantifies metabolite formation (e.g., nitro reduction to amine) in microsomal preparations .

Q. How can mechanistic studies elucidate the role of the nitro group in DNA repair protein inhibition (e.g., MGMT)?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the nitro group and MGMT’s active site.
  • Site-Directed Mutagenesis : Replace key residues (e.g., Cys145) to assess nitro group interactions.
  • Stopped-Flow Kinetics : Monitor real-time enzyme inactivation rates (λ = 280 nm) .

Q. What advanced purification techniques address challenges in isolating enantiomerically pure derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients (85:15).
  • Dynamic Kinetic Resolution : Employ palladium catalysts to racemize undesired enantiomers during synthesis.
  • Crystallization-Induced Diastereomer Transformation : Add chiral auxiliaries (e.g., tartaric acid) to enhance enantiomeric excess (>99%) .

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